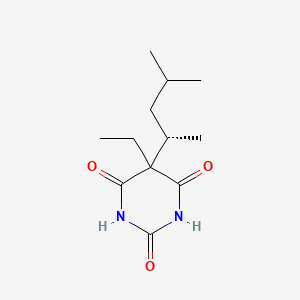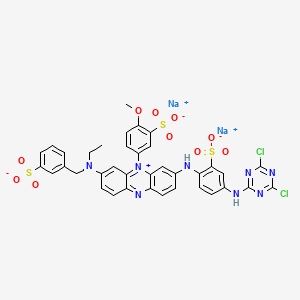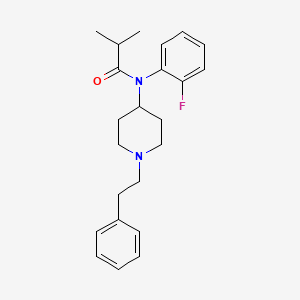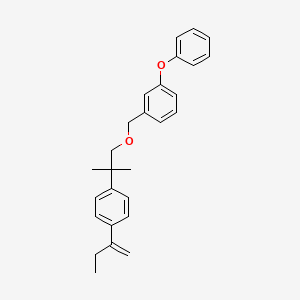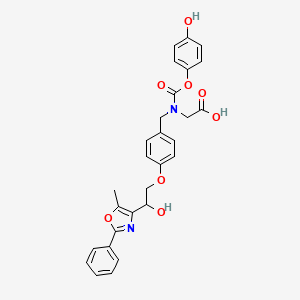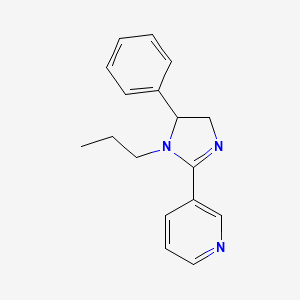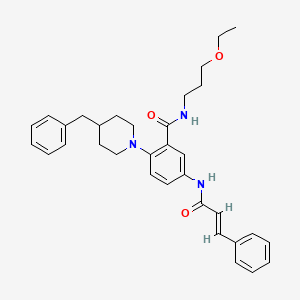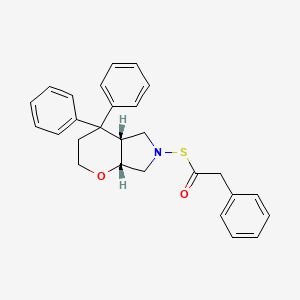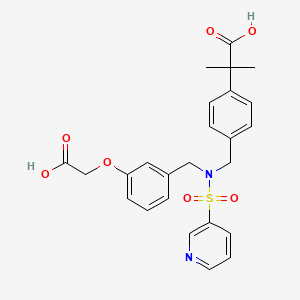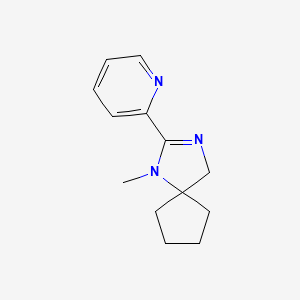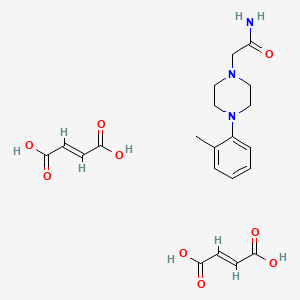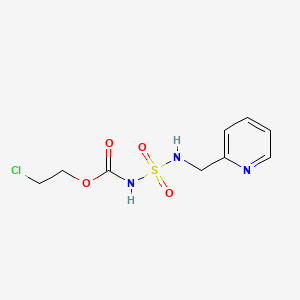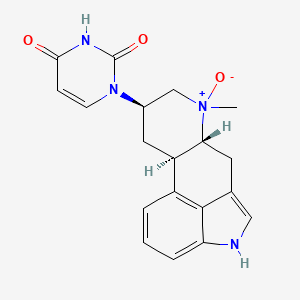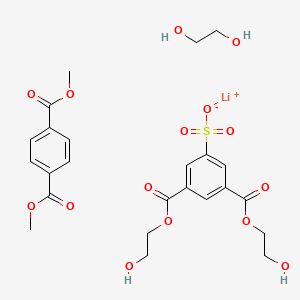
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is a complex organic compound with a variety of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol typically involves multiple steps. The process begins with the preparation of the individual components, which are then combined under specific reaction conditions. For example, the synthesis may involve esterification reactions to form the ester groups, followed by sulfonation to introduce the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce primary or secondary alcohols .
科学研究应用
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
作用机制
The mechanism of action of lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Sodium;3,5-bis(methoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- Potassium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
Uniqueness
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is unique due to the presence of the lithium ion, which can impart specific properties such as enhanced reactivity or stability. This makes it distinct from similar compounds that contain other cations like sodium or potassium .
属性
CAS 编号 |
176022-97-2 |
|---|---|
分子式 |
C24H29LiO15S |
分子量 |
596.5 g/mol |
IUPAC 名称 |
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol |
InChI |
InChI=1S/C12H14O9S.C10H10O4.C2H6O2.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;3-1-2-4;/h5-7,13-14H,1-4H2,(H,17,18,19);3-6H,1-2H3;3-4H,1-2H2;/q;;;+1/p-1 |
InChI 键 |
ZWVRELITSICSSV-UHFFFAOYSA-M |
规范 SMILES |
[Li+].COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


